4,4,4-Trifluorobutane-1,3-diol
Overview
Description
4,4,4-Trifluorobutane-1,3-diol is a fluorinated organic compound with the molecular formula C4H7F3O2 and a molecular weight of 144.09 g/mol. This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 4,4,4-Trifluorobutane-1,3-diol can be achieved through several methods. One notable method involves the reaction of ethyl trifluoroacetate with a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone, followed by a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl. The final step involves hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl group to obtain this compound . This method avoids the use of Freon raw materials and hazardous lithium aluminum hydride, making it more environmentally friendly and safer .
Chemical Reactions Analysis
4,4,4-Trifluorobutane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents . Major products formed from these reactions include trifluoromethylated derivatives and other fluorinated compounds .
Scientific Research Applications
4,4,4-Trifluorobutane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a solvent, a surface-active agent, and a reagent in organic synthesis. In biology and medicine, it is investigated for its potential biological activity, including antimicrobial and analgesic properties . The compound is also used in the preparation of lactone and lactam compounds, which are central nervous system inhibitors and immunizing agents . Additionally, it finds applications in the production of liquid crystal materials and organic conductors .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms in the compound enhances its ability to form hydrogen bonds, leading to more stable interactions with biological molecules . This property contributes to its antimicrobial and analgesic activities, as it can effectively interact with microbial cell membranes and pain receptors .
Comparison with Similar Compounds
4,4,4-Trifluorobutane-1,3-diol can be compared with other similar fluorinated compounds, such as 4,4,4-Trifluoro-1-butanol and 4,4,4-Trifluorobutane-1-ol . These compounds share similar structural features but differ in their functional groups and specific applications. For instance, 4,4,4-Trifluoro-1-butanol is primarily used as a chemical intermediate, while 4,4,4-Trifluorobutane-1-ol is utilized in the synthesis of various fluorinated derivatives . The unique combination of hydroxyl groups and trifluoromethyl groups in this compound makes it particularly valuable for applications requiring strong hydrogen bonding and enhanced biological activity .
Properties
IUPAC Name |
4,4,4-trifluorobutane-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306763 | |
Record name | 4,4,4-Trifluoro-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-25-0 | |
Record name | 4,4,4-Trifluoro-1,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,4-Trifluoro-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.